An In-depth Technical Guide to Boc-L-Valine 4-Nitrophenyl Ester: Properties, Mechanism, and Application in Peptide Synthesis
An In-depth Technical Guide to Boc-L-Valine 4-Nitrophenyl Ester: Properties, Mechanism, and Application in Peptide Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of N-tert-butoxycarbonyl-L-valine 4-nitrophenyl ester (Boc-L-Val-ONp), a critical reagent in synthetic organic chemistry, particularly in the domain of peptide synthesis. We will dissect its core physicochemical properties, with a primary focus on its molecular weight and the practical implications for experimental design. The document elucidates the mechanistic role of its constituent parts—the Boc protecting group and the 4-nitrophenyl activating group—in the context of solid-phase peptide synthesis (SPPS). Furthermore, this guide furnishes a detailed, field-tested experimental protocol for its application in peptide coupling reactions, intended to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required for its successful implementation.
Introduction to an Essential Building Block
N-tert-butoxycarbonyl-L-valine 4-nitrophenyl ester is a derivative of the essential amino acid L-valine, strategically modified for use in the stepwise construction of peptides.[1] It is fundamentally an amino acid that has been engineered to address two primary challenges in peptide synthesis:
-
N-α-Amino Group Protection: The N-terminus is reversibly protected by a tert-butoxycarbonyl (Boc) group. This group is stable under coupling conditions but can be cleanly removed with moderate acid treatment, allowing for the sequential addition of amino acids in the correct order.[2][]
-
Carboxyl Group Activation: The C-terminal carboxylic acid is converted into a 4-nitrophenyl ester. This modification significantly enhances the electrophilicity of the carboxyl carbon, transforming it into an active site for efficient peptide bond formation under mild conditions.[1][4]
This dual functionality makes Boc-L-Valine 4-nitrophenyl ester a valuable and highly reactive building block for researchers utilizing the Boc/Bzl strategy for solid-phase or solution-phase peptide synthesis.[1][][5]
Core Physicochemical Properties
A precise understanding of the compound's properties is paramount for accurate and reproducible experimental work. The molecular weight, in particular, is fundamental for all stoichiometric calculations, ensuring optimal reaction kinetics and yield.
| Property | Value | Source(s) |
| Molecular Weight | 338.4 g/mol | [1][5][6] |
| Molecular Formula | C₁₆H₂₂N₂O₆ | [1][6] |
| CAS Number | 16948-40-6 | [1][5][6] |
| Appearance | Off-white powder | [1][5][6] |
| Melting Point | 63 - 69 °C | [1][5][6] |
| Purity | ≥ 98% (TLC/HPLC) | [1][6] |
| Optical Rotation | [α]²⁴₅⁷₈ = -38 ± 2º (c=1 in Dioxane) | [1][5] |
| Storage Conditions | Store at 0 - 8 °C | [1][5][6] |
Chemical Structure and Mechanistic Implications
The efficacy of Boc-L-Valine 4-nitrophenyl ester stems directly from its molecular architecture, which features three key functional components.
Caption: Functional components of Boc-L-Valine 4-nitrophenyl ester.
-
L-Valine Backbone: Provides the specific amino acid residue to be incorporated into the peptide sequence.
-
Boc Group (Protecting Group): This bulky group sterically hinders the N-terminal amine, preventing it from participating in unwanted side reactions, such as self-polymerization. Its key feature is its lability to moderately strong acids like trifluoroacetic acid (TFA), which cleaves it to release isobutylene and carbon dioxide, regenerating the free amine for the next coupling step.[2][][7]
-
4-Nitrophenyl Ester (Activating Group): The electron-withdrawing nature of the nitro group makes the 4-nitrophenolate anion a very stable, and therefore excellent, leaving group. This significantly increases the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[4] This pre-activation strategy facilitates rapid and efficient peptide bond formation without the need for additional in-situ coupling reagents that can sometimes lead to side reactions.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Valine 4-nitrophenyl ester is a classic reagent for the "Boc/Bzl" strategy in SPPS. The synthesis cycle is an iterative process of deprotection, neutralization, and coupling.
Workflow for a Single Coupling Cycle
Caption: Iterative workflow for peptide chain elongation using Boc-L-Val-ONp.
Experimental Protocol: Peptide Coupling
This protocol describes a general procedure for coupling Boc-L-Valine 4-nitrophenyl ester to a free amino group on a growing peptide chain attached to a solid support (e.g., Merrifield resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-Valine 4-nitrophenyl ester (MW: 338.4 g/mol )
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reagents for monitoring the reaction (e.g., Ninhydrin test)
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Drain the solvent.
-
-
Reagent Solution Preparation:
-
Based on the substitution level of your resin, calculate the required molar amount of Boc-L-Valine 4-nitrophenyl ester. It is common practice to use a 2 to 3-fold molar excess relative to the resin's free amine content.
-
Example Calculation: For a resin with 0.5 mmol of free amine, you would use:
-
Mass = 0.5 mmol * 3 (excess) * 338.4 g/mol = 507.6 mg
-
-
Dissolve the calculated mass of Boc-L-Valine 4-nitrophenyl ester in an appropriate volume of DMF (e.g., 5-10 mL per gram of resin).
-
-
Coupling Reaction:
-
Add the Boc-L-Valine 4-nitrophenyl ester solution to the swollen resin.
-
Agitate the mixture gently at room temperature using a shaker or overhead stirrer.
-
The reaction progress can be monitored by taking small resin samples and performing a qualitative test (e.g., Kaiser or Ninhydrin test) to detect the presence of unreacted primary amines. The yellow color of the p-nitrophenol byproduct released into the solution is also an indicator of reaction progress.
-
Allow the reaction to proceed until the test indicates the complete consumption of free amines (typically 2-12 hours, depending on the sequence).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:
-
3x with DMF
-
3x with DCM
-
3x with Isopropanol (IPA)
-
3x with DCM
-
-
Dry the resin under vacuum if it is the final step, or proceed to the N-terminal Boc deprotection step for further chain elongation.
-
Safety and Handling
While Boc-L-Valine 4-nitrophenyl ester is not classified as a highly hazardous substance, standard laboratory safety practices are required.[8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[10] Avoid contact with skin and eyes.
-
Storage: Store in a cool (0-8 °C), dry place away from moisture and strong oxidizing agents.[5][6][11]
Conclusion
Boc-L-Valine 4-nitrophenyl ester is a highly effective and reliable reagent for peptide synthesis. Its molecular weight of 338.4 g/mol is a critical parameter for the precise stoichiometric control required for high-yield peptide assembly. The clever integration of an acid-labile Boc protecting group and a highly reactive 4-nitrophenyl ester activating group provides a robust tool for the controlled, stepwise synthesis of complex peptides. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently and successfully utilize this compound in their synthetic endeavors.
References
-
Aapptec Peptides. (n.d.). Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3. Retrieved from [Link]
-
PrepChem.com. (2020, January 30). Synthesis of Boc-valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Valine. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Chemsrc. (2025, August 20). Boc-L-Valine | CAS#:13734-41-3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]
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